molecular formula C8H8N2O B1645516 3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol

3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol

Cat. No.: B1645516
M. Wt: 148.16 g/mol
InChI Key: GEHUJXQXJINFCZ-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol: is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a propynyl alcohol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully monitored to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(6-Amino-pyridin-3-yl)-prop-2-ynal or 3-(6-Amino-pyridin-3-yl)-prop-2-ynoic acid.

    Reduction: Formation of 3-(6-Amino-pyridin-3-yl)-prop-2-yn-1-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-(6-Amino-pyridin-3-yl)-methanol: Similar structure but with a methanol group instead of a propynyl alcohol group.

    6-Amino-3-pyridinemethanol: Another similar compound with a hydroxymethyl group at the 3-position.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-(6-aminopyridin-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C8H8N2O/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,5H2,(H2,9,10)

InChI Key

GEHUJXQXJINFCZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C#CCO)N

Canonical SMILES

C1=CC(=NC=C1C#CCO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino5-bromopyridine (7-1), 10.0 g (57.8 mmol) was stirred in pyrrolidine (96.5 mL, 1.16 mol, 20 equiv) in a flame dried round bottom flask under argon. Propargyl alcohol (10.1 mL, 173 mmol) and tetrakis triphenylphosphine palladium(0) (1.34 g, 1.16 mmol) were added and the solution was degassed 3×by alternating vacuum/Ar. Heat to 80° C. After 18 h the bulk of the pyrrolidine was removed in vacuo and the residue was diluted with water. Extract with CH2Cl2 three times, and the extracts were dried over Na2SO4, filtered and concentrated to provide impure product. The aqueous layer was further extracted ten times with CH2Cl2/nBuOH (95:5). The extracts were dried over Na2SO4, filtered and concentrated. The two samples were combined and were purified in two batches by flash column chromatography (gradient: CH2Cl2 to CH2Cl2/MeOH, 90:10). The product was triurated with ice cold CH2Cl2, filtered, and washed with ice cold CH2Cl2. Afforded the titled compound as a pale yellow solid. 1H NMR (CD3OD) δ7.96 (d, 1H, J=2.2 Hz), 7.45 (dd, 1H, J=2.4, 8.8 Hz), 6.51 (d, 1H, J=8.8 Hz), 4.36 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
96.5 mL
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium(0)
Quantity
1.34 g
Type
reactant
Reaction Step Two

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